Dimethyl (2-oxononyl)phosphonate
Overview
Description
Dimethyl (2-oxononyl)phosphonate is an organophosphorus compound with the molecular formula C11H23O4P. It is a phosphonate ester, characterized by the presence of a phosphonic acid group bonded to a nonyl chain with a ketone functional group at the second position. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-oxononyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl methane phosphonate with copper(I) iodide and n-butyllithium in tetrahydrofuran at low temperatures, followed by the addition of n-octanoic acid chloride . Another method includes the reaction of trialkyl phosphites with haloacetones under the Michaelis–Arbuzov reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of specialized catalysts and controlled environments to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-oxononyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phosphonate group can participate in substitution reactions, forming new phosphonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonate esters, depending on the specific reaction and conditions used.
Scientific Research Applications
Dimethyl (2-oxononyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of phosphorylated heterocycles and other complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological phosphonate interactions.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl (2-oxononyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a useful ligand in coordination chemistry. The ketone group also allows for various chemical modifications, enhancing its versatility in different reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl (2-oxononyl)phosphonate include:
- Dimethyl (2-oxopropyl)phosphonate
- Diethyl (2-oxopropyl)phosphonate
- Dimethyl (2-oxobutyl)phosphonate
Uniqueness
This compound is unique due to its longer nonyl chain, which provides distinct physical and chemical properties compared to shorter-chain phosphonates. This longer chain can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where other phosphonates may not be as effective .
Properties
IUPAC Name |
1-dimethoxyphosphorylnonan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O4P/c1-4-5-6-7-8-9-11(12)10-16(13,14-2)15-3/h4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMKPYXSQWWZFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543968 | |
Record name | Dimethyl (2-oxononyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37497-25-9 | |
Record name | Dimethyl (2-oxononyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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